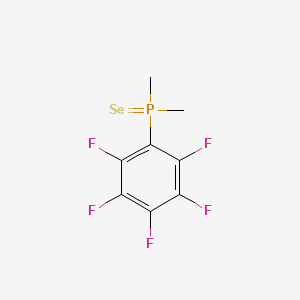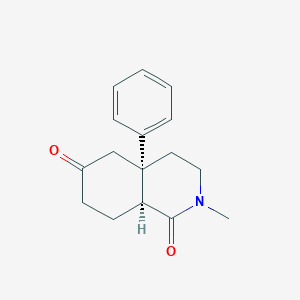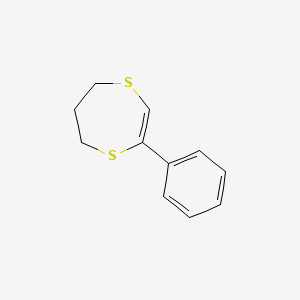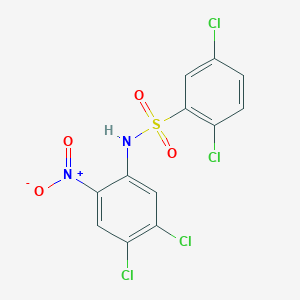
Phosphine selenide, dimethyl(pentafluorophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphine selenide, dimethyl(pentafluorophenyl)- is an organophosphorus compound that contains both phosphorus and selenium atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of phosphine selenide, dimethyl(pentafluorophenyl)- typically involves the reaction of a tertiary phosphine with elemental selenium. One common method is the oxidation of tertiary phosphines by elemental selenium . The reaction conditions often include the use of an inert atmosphere and solvents such as toluene or dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production methods for phosphine selenide, dimethyl(pentafluorophenyl)- are not well-documented in the literature. the general principles of organophosphorus chemistry suggest that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with additional considerations for safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphine selenide, dimethyl(pentafluorophenyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state species.
Reduction: It can be reduced back to the corresponding phosphine.
Substitution: The compound can participate in substitution reactions where the selenium atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as halides or alkoxides .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction would regenerate the original phosphine compound.
Wissenschaftliche Forschungsanwendungen
Phosphine selenide, dimethyl(pentafluorophenyl)- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound’s unique properties make it a candidate for studying selenium’s biological roles.
Industry: Used in the synthesis of advanced materials and as a reagent in organic synthesis.
Wirkmechanismus
The mechanism by which phosphine selenide, dimethyl(pentafluorophenyl)- exerts its effects involves the interaction of the phosphorus and selenium atoms with various molecular targets. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic cycles. The exact pathways and molecular targets depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Selenotriphosphines (SePR3): These compounds are similar in that they contain phosphorus and selenium atoms.
Secondary selenophosphines (SePHR2): Another class of compounds with similar reactivity.
Selenophosphates (SeP(OR)3): These compounds also contain phosphorus and selenium and have similar applications.
Uniqueness
Phosphine selenide, dimethyl(pentafluorophenyl)- is unique due to the presence of the pentafluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific catalytic and synthetic applications where other selenophosphines may not be as effective.
Eigenschaften
Molekularformel |
C8H6F5PSe |
|---|---|
Molekulargewicht |
307.07 g/mol |
IUPAC-Name |
dimethyl-(2,3,4,5,6-pentafluorophenyl)-selanylidene-λ5-phosphane |
InChI |
InChI=1S/C8H6F5PSe/c1-14(2,15)8-6(12)4(10)3(9)5(11)7(8)13/h1-2H3 |
InChI-Schlüssel |
CGIIARBYHNTNNL-UHFFFAOYSA-N |
Kanonische SMILES |
CP(=[Se])(C)C1=C(C(=C(C(=C1F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Lithium, [1-(methylseleno)heptyl]-](/img/structure/B14601374.png)





![Pyrido[2,3-b]pyrazine, 7-bromo-3-phenyl-](/img/structure/B14601397.png)
![2-[1-(4-Bromophenyl)ethanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14601404.png)


![Pyridine, 2-[[1-(4-methylphenyl)ethyl]sulfinyl]-, 1-oxide](/img/structure/B14601421.png)
![2-Iodo-N-phenyl-N-[(trichloromethyl)sulfanyl]benzamide](/img/structure/B14601429.png)
![5-[(E)-(2,5-Dichlorophenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14601453.png)
